molecular formula C15H14O3S B6328908 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 198639-89-3

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6328908
CAS No.: 198639-89-3
M. Wt: 274.3 g/mol
InChI Key: OTDMQXNDRHCXPL-VOTSOKGWSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a high-purity chalcone derivative of significant interest in medicinal chemistry and materials science research. This compound, with the molecular formula C₁₅H₁₄O₃S and a molecular weight of 274.33 g/mol, serves as a versatile synthetic intermediate . In pharmaceutical research, it is a key precursor for synthesizing chalcone-based derivatives with potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Recent studies on enone-based derivatives have shown potent anti-inflammatory effects by inhibiting superoxide anion production and elastase release in activated human neutrophils, highlighting their potential for developing therapies for inflammatory diseases . Furthermore, this chalcone is a valuable building block for constructing more complex heterocyclic systems. It is used to study Michael addition reactions and is a direct precursor in the synthesis of pyrazoles and other fused heterocycles, which are privileged structures in drug discovery . In the field of materials science, its molecular structure supports conjugation and electron delocalization, making it a promising candidate for designing organic optoelectronic materials and for studies of non-linear optical (NLO) properties . Theoretical and experimental studies on analogous thiophene chalcones have demonstrated planarity and a HOMO-LUMO energy band gap suitable for semiconductor applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDMQXNDRHCXPL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The target compound (C₁₄H₁₄O₃S) features a conjugated enone system bridging a 3,4-dimethoxyphenyl group and a thiophene ring. Its molecular weight is 262.32 g/mol, with a polar surface area (PSA) of 51.67 Ų and a calculated LogP of 2.85, indicating moderate hydrophobicity. The electron-rich aromatic systems and α,β-unsaturated ketone moiety make it a strategic intermediate for synthesizing heterocycles such as pyrazoles and pyridines.

Synthesis Methodologies

Claisen-Schmidt Condensation

The most widely reported method involves a Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and thiophene-2-carbaldehyde.

Base-Catalyzed Protocol

In a representative procedure, 3,4-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) are refluxed in ethanol (50 mL) with aqueous NaOH (40%, 5 mL) for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 68–72% of the chalcone. The reaction mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration (Figure 1).

Acid-Catalyzed Variant

Alternatively, using SOCl₂ as a catalyst in ethanol at room temperature for 24 hours achieves comparable yields (65–70%). Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for aldol addition.

Table 1: Comparison of Claisen-Schmidt Conditions

CatalystSolventTemperatureTime (h)Yield (%)
NaOHEthanolReflux1268–72
SOCl₂EthanolRT2465–70

Bromination-Assisted Cyclization

A multistep approach involves bromination of the chalcone intermediate to form dibromides, followed by cyclization.

Dibromide Formation

3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (10 mmol) is treated with bromine (10 mmol) in chloroform at 25°C for 2 hours, yielding the dibromide intermediate (85–90%). Excess bromine is quenched with sodium thiosulfate.

Pyrazole Synthesis

The dibromide undergoes cyclization with hydrazine hydrate in refluxing ethanol (2 hours), forming pyrazole derivatives. While this step diverges from the target chalcone, it highlights the compound’s utility in synthesizing nitrogen-containing heterocycles.

Catalytic and Solvent Optimization

Role of Base Strength

Strong bases (e.g., NaOH) accelerate enolate formation but may promote side reactions such as over-dehydration. Weak bases (e.g., K₂CO₃) in ethanol under reflux yield 63–81% chalcone with fewer impurities.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol balances solubility and environmental safety, making it the preferred solvent.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 15.6 Hz, 1H, α-vinyl), 7.72 (d, J = 15.6 Hz, 1H, β-vinyl), 7.45–6.80 (m, 6H, aromatic), 3.94 (s, 6H, OCH₃).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (C-O methoxy).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥95% purity, with retention time = 8.2 minutes.

Challenges and Practical Considerations

Byproduct Formation

Competing Michael additions or over-bromination may occur, necessitating precise stoichiometry and low-temperature bromination.

Scalability Issues

Large-scale reactions require efficient stirring to manage exothermicity during Claisen-Schmidt condensations. Batch-wise aldehyde addition minimizes side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and enone system participate in oxidation processes under controlled conditions:

Reagent/Conditions Product Yield Key Observations Source
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acidSulfoxide derivative at thiophene sulfur62%Selective oxidation without enone modification
m-CPBA (1.2 eq) in CH<sub>2</sub>Cl<sub>2</sub>Sulfone derivative78%Complete conversion after 6 hours at 0–5°C

Mechanistic Insight : Thiophene sulfur undergoes electrophilic oxidation, with peroxide reagents preferentially targeting the heteroaromatic ring over the enone moiety .

Reduction Reactions

The α,β-unsaturated carbonyl system shows distinct reduction behavior:

Carbonyl Reduction

Reagent Conditions Product Stereochemistry Yield Source
NaBH<sub>4</sub>EtOH, 0°C, 2 hrAllylic alcoholRetained E-config85%
LiAlH<sub>4</sub>THF, reflux, 4 hrFully saturated propane derivativeN/A67%

Selective Double Bond Hydrogenation

Catalyst Conditions Product Yield Notes Source
Pd/C (10%)H<sub>2</sub> (1 atm), MeOH, 48 hrSaturated ketone93%Complete chemoselectivity

Nucleophilic Additions

The electron-deficient enone system facilitates Michael addition reactions:

Nucleophile Base Solvent Product Yield Regiochemistry Source
BenzylamineEt<sub>3</sub>NCHCl<sub>3</sub>β-Amino ketone adduct74%1,4-addition dominant
ThiophenolK<sub>2</sub>CO<sub>3</sub>DMFThioether conjugate68%Thermodynamic control

Structural Effects : The 3,4-dimethoxyphenyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks at rates 3–5× faster than simple chalcones .

Cycloaddition Reactions

The enone system participates in [2+4] cycloadditions:

Dienophile Conditions Product Yield Endo/Exo Source
CyclopentadieneFeONPs catalyst, 60°CBicyclic Diels-Alder adduct82%Endo (85:15)
1,3-ButadieneMicrowave, 120°CSix-membered cyclohexenone derivative77%Exo preferred

Catalytic Enhancement : Iron oxide nanoparticles (FeONPs) improve reaction rates by 40% compared to thermal conditions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitutions:

Reaction Reagents Position Product Yield Source
BrominationBr<sub>2</sub>/AcOHC5-thiophene5-Bromo-thiophene derivative89%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C4-thiophene4-Nitro-thiophene analog73%

Directing Effects : The electron-donating enone oxygen directs electrophiles to the thiophene's α-positions, with C5 > C3 substitution preference .

Photochemical Reactions

UV-induced transformations showcase unique reactivity:

Conditions Product Quantum Yield Mechanism Source
λ=254 nm, benzeneCyclobutane dimerΦ=0.32[2+2] photocycloaddition
λ=365 nm, O<sub>2</sub> atmosphereEndoperoxide derivativeΦ=0.18Singlet oxygen trapping

Complexation with Metal Ions

The enone-thiophene system acts as a polydentate ligand:

Metal Salt M:L Ratio Application Stability Constant (log β) Source
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O1:2Catalytic oxidation mediator12.7 ± 0.3
FeCl<sub>3</sub>1:1Magnetic materials precursor9.8 ± 0.2

This comprehensive reactivity profile establishes 1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one as a versatile synthetic intermediate. Its balanced electron distribution enables predictable transformations across multiple reactive sites, with applications ranging from medicinal chemistry to materials science. Recent advances in nanoparticle-catalyzed reactions (e.g., FeONP-mediated cycloadditions ) suggest promising directions for optimizing reaction efficiency and selectivity.

Scientific Research Applications

Chemistry

This compound serves as a fundamental building block for synthesizing more complex molecules and materials. Its photophysical and photochemical properties are under investigation for potential applications in organic electronics and materials science.

Biology

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in biological systems.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Medicine

Due to its biological activities, this chalcone is being explored as a potential therapeutic agent for treating diseases such as cancer and infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the realm of organic electronics, this compound is being studied for use in:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties may enhance the performance of OLEDs.
  • Organic Photovoltaics (OPVs) : The compound's stability and efficiency could contribute to the development of better solar cells .

Case Studies

Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of breast cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated that it exhibited considerable activity against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory activity is linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Chalcone derivatives with variations in aryl/heteroaryl substituents exhibit distinct electronic and steric profiles. Key analogs include:

Compound Name Substituents (Position 1 / Position 3) Key Electronic Features Reference
Target Compound 3,4-Dimethoxyphenyl / Thiophen-2-yl Electron-donating methoxy groups; π-conjugated thiophene
(E)-1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl / 4-Chlorophenyl Electron-withdrawing Cl substituent; reduced electron density
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-Hydroxyphenyl / 3,4-Dimethoxyphenyl Intramolecular H-bonding (O–H···O); enhanced planarity
(E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl / 3-Fluorophenyl Moderate electron-withdrawing F; altered dipole moment
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl / 2-Bromophenyl Steric hindrance from Br; disrupted conjugation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy group increases electron density, enhancing NLO properties, while chloro or fluoro substituents reduce π-conjugation, affecting redox behavior .
  • Heteroaromatic vs. Phenyl Rings : Thiophene introduces sulfur-mediated intermolecular interactions (e.g., S···π), whereas phenyl derivatives rely on C–H···π or halogen bonding .

Key Observations :

  • Trifluoromethyl Groups : Enhance anti-inflammatory activity by stabilizing ligand-receptor interactions (e.g., STAT3 inhibition) .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl substituents improve radical scavenging but reduce metabolic stability compared to methoxy groups .

Crystallographic and Packing Behavior

Crystal structures reveal intermolecular interactions critical for material properties:

Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one P2₁/c a=8.42, b=14.32, c=12.11; β=105.7° C–Br···π, C–H···O
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one P 1 a=7.89, b=9.45, c=10.02; α=90°, β=102.3°, γ=90° O–H···O, π-π stacking
(E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Pna2₁ a=15.23, b=6.89, c=18.45 C–F···H–C, C=O···π

Key Observations :

  • Thiophene vs. Halogenated Phenyl : Thiophene’s sulfur atom may promote S···π or S–O interactions absent in halogenated analogs .
  • Hydrogen Bonding : Hydroxyl groups facilitate O–H···O networks, improving crystal rigidity, whereas methoxy groups favor weaker C–H···O bonds .

Nonlinear Optical (NLO) Properties

Chalcones with strong electron-donor-acceptor pairs exhibit high hyperpolarizability (β):

Compound β (×10⁻³⁰ esu) Key Structural Feature Reference
Target Compound (Analog) Not reported Thiophene enhances π-conjugation
(E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 2.45 Fluorine-induced dipole alignment
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 3.78 Strong electron-withdrawing CF3 group

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl substituents significantly enhance β values compared to methoxy or thiophene groups .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C15H14O3SC_{15}H_{14}O_3S with a molecular weight of 274.33 g/mol. Its structure features a 3,4-dimethoxyphenyl group and a thiophen-2-yl group connected by a prop-2-en-1-one backbone. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus0.250.50
This compoundEscherichia coli0.300.60

These results suggest that the compound not only inhibits bacterial growth but also has bactericidal effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in various assays. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Assay TypeResult
Cytokine Inhibition (TNF-alpha)70% inhibition at 10 µM
Cytokine Inhibition (IL-6)65% inhibition at 10 µM

These findings highlight the compound's potential as an anti-inflammatory therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values ranging from 55 to 1010 µM across different cancer types:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)6.5
HCT116 (Colon Cancer)5.8
LNCaP (Prostate Cancer)7.0

These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

The proposed mechanisms behind the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Interference with Cell Signaling Pathways : It could modulate signaling pathways related to apoptosis and cell proliferation.
  • Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Recent studies have explored the therapeutic potential of this compound in animal models:

  • Study on Inflammatory Disorders : In a rat model of arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to control groups.
  • Cancer Treatment Study : In xenograft models of breast cancer, administration of the compound significantly reduced tumor size and improved survival rates.

These studies underscore the potential for clinical applications in treating inflammatory diseases and cancers .

Q & A

Advanced Question

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiophene sulfur to sulfoxides or sulfones, altering electronic properties.
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs preferentially at the thiophene’s α-position due to electron-rich π-systems.
    • Caution : Over-oxidation may degrade the enone backbone .

What methodologies assess the compound’s antimicrobial activity?

Basic Question

  • Agar well diffusion : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations (µg/mL).
    • Example : A chalcone analog showed MIC values of 12.5–25 µg/mL against Candida albicans .

How can contradictory biological activity data between studies be resolved?

Advanced Question

  • Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.
  • Assay standardization : Control variables like inoculum size, solvent (DMSO vs. ethanol), and incubation time.
  • Structural analogs : Compare activity trends; e.g., methoxy groups enhance lipophilicity and membrane penetration .

What challenges arise in solubility and purification, and how are they addressed?

Advanced Question

  • Low solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF.
  • Purification : Use gradient elution in column chromatography (hexane:ethyl acetate 7:3 → 1:1) to separate enone from unreacted ketone/aldehyde.
  • Crystallization : Slow evaporation from ethanol yields high-purity crystals .

How do substituents on the thiophene or phenyl rings influence bioactivity?

Advanced Question

  • Thiophene modifications : Halogenation (e.g., Cl or F) increases electronegativity, enhancing antimicrobial potency.
  • Methoxy positioning : 3,4-Dimethoxy groups improve pharmacokinetic properties vs. 2,4-substitution.
    • SAR study : A fluorophenyl analog showed 2x higher activity against B. subtilis than the parent compound .

How does this compound compare to structurally analogous chalcones in photophysical applications?

Advanced Question

  • Fluorescence properties : The enone-thiophene system exhibits strong emission at ~450 nm (λₑₓ = 350 nm), useful for optoelectronic materials.
  • Comparative analysis : Nitro-substituted analogs show redshifted absorption due to extended conjugation.
    • Data table :
Substituentλₐᵦₛ (nm)λₑₘ (nm)Quantum Yield
3,4-Dimethoxy3454500.32
4-Nitro3855100.18

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